molecular formula C14H10N2O5 B3023260 4-[(4-Nitrobenzoyl)amino]benzoic acid CAS No. 19717-14-7

4-[(4-Nitrobenzoyl)amino]benzoic acid

Cat. No.: B3023260
CAS No.: 19717-14-7
M. Wt: 286.24 g/mol
InChI Key: NJLQPAFIERANQX-UHFFFAOYSA-N
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Description

4-[(4-Nitrobenzoyl)amino]benzoic acid is an organic compound with the molecular formula C14H10N2O5. It is a derivative of benzoic acid, where the amino group is substituted with a 4-nitrobenzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Nitrobenzoyl)amino]benzoic acid typically involves the reaction of 4-nitrobenzoic acid with 4-aminobenzoic acid. The reaction is carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction conditions usually include:

    Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)

    Temperature: Room temperature to 50°C

    Reaction Time: 12-24 hours

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Nitrobenzoyl)amino]benzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst (Pd/C).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), methanol, room temperature to 50°C.

    Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or water, room temperature to 80°C.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water, reflux conditions.

Major Products Formed

Scientific Research Applications

4-[(4-Nitrobenzoyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 4-[(4-Nitrobenzoyl)amino]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or the modification of proteins, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid:

    4-Nitrobenzoic acid: A precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    4-[(4-Aminobenzoyl)amino]benzoic acid: A reduced form of 4-[(4-Nitrobenzoyl)amino]benzoic acid, used in similar applications.

Uniqueness

This compound is unique due to its dual functional groups (nitro and amide), which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Properties

IUPAC Name

4-[(4-nitrobenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O5/c17-13(9-3-7-12(8-4-9)16(20)21)15-11-5-1-10(2-6-11)14(18)19/h1-8H,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLQPAFIERANQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332593
Record name 4-[(4-nitrobenzoyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19717-14-7
Record name 4-[(4-nitrobenzoyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10 g of 4-nitrobenzoic acid chloride are slowly introduced into 7.4 g of 4-aminobenzoic acid and 36 ml of dimethylacetamide while maintaining the temperature at less than 25° C. After stirring for 24 hours, 50 ml of methylene chloride are added at 10° C. in order to precipitate the desired product. After washing with water and drying, 14.5 g of product are isolated.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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